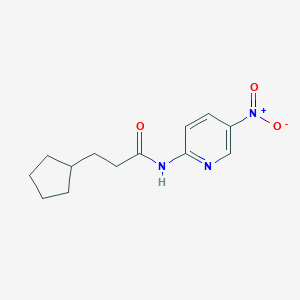![molecular formula C26H36N2O2 B329813 N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide](/img/structure/B329813.png)
N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide is a synthetic organic compound characterized by its complex molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide typically involves a multi-step process. The initial step often includes the preparation of 3,4-dimethylbenzoic acid, which is then converted into its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with an amine, such as 8-aminooctylamine, under controlled conditions to form the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide shares structural similarities with other amide-based compounds, such as N-(2-phenylethyl)-3,4-dimethylbenzamide and N-(2-hydroxyethyl)-3,4-dimethylbenzamide .
Uniqueness
Its long alkyl chain and dimethylbenzoyl groups contribute to its unique reactivity and interactions with biological targets .
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C26H36N2O2/c1-19-11-13-23(17-21(19)3)25(29)27-15-9-7-5-6-8-10-16-28-26(30)24-14-12-20(2)22(4)18-24/h11-14,17-18H,5-10,15-16H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
DVEGRWPVTICDIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=C(C=C2)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B329732.png)
![2-fluoro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B329736.png)



![Propyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B329741.png)

![2-phenyl-N-(6-{[phenyl(phenylsulfanyl)acetyl]amino}-2-pyridinyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329743.png)


![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B329751.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B329753.png)

